molecular formula C19H19NO5 B12130592 methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 879948-70-6

methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B12130592
CAS No.: 879948-70-6
M. Wt: 341.4 g/mol
InChI Key: OOCPAHODOOUAMI-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazine ring, a phenoxyacetyl group, and a methyl ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoxazine ring: This can be achieved by reacting an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions.

    Introduction of the phenoxyacetyl group: This step involves the acylation of the benzoxazine intermediate with 2-methylphenoxyacetyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate
  • Methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate
  • Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate

Uniqueness

Methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific combination of functional groups and the presence of the benzoxazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

879948-70-6

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 4-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C19H19NO5/c1-13-7-3-5-9-15(13)24-12-18(21)20-11-17(19(22)23-2)25-16-10-6-4-8-14(16)20/h3-10,17H,11-12H2,1-2H3

InChI Key

OOCPAHODOOUAMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC

solubility

48.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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